5-Bromo-2-chloro-7-fluoroquinoxaline
Overview
Description
5-Bromo-2-chloro-7-fluoroquinoxaline is a heterocyclic aromatic compound with the molecular formula C8H3BrClFN2 It is a derivative of quinoxaline, which is known for its biological and pharmacological activities
Scientific Research Applications
5-Bromo-2-chloro-7-fluoroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Safety and Hazards
5-Bromo-2-chloro-7-fluoroquinoxaline is classified as an acute toxic substance . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Given the lack of specific information on 5-Bromo-2-chloro-7-fluoroquinoxaline, future research could focus on its synthesis, chemical reactions, and potential applications. It could also be interesting to explore its biological activity, given the wide range of biological activities exhibited by quinoxaline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-7-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the bromination and chlorination of 7-fluoroquinoxaline. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-7-fluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts and boronic acids, with conditions involving the use of bases like potassium carbonate in solvents such as ethanol or water.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-7-fluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloroquinoline
- 5-Bromo-2-chloro-7-fluoroquinoline
- 7-Fluoroquinoxaline
Uniqueness
5-Bromo-2-chloro-7-fluoroquinoxaline is unique due to the presence of three different halogen atoms, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications, distinguishing it from other quinoxaline derivatives that may have fewer or different halogen substitutions.
Properties
IUPAC Name |
5-bromo-2-chloro-7-fluoroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-1-4(11)2-6-8(5)12-3-7(10)13-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXQJVOIMXREOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(N=C21)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.